4-Fluoroiodobenzene-13C6

18F Radiochemistry Nucleophilic Aromatic Substitution PET Tracer Synthesis

4-Fluoroiodobenzene-13C6 (CAS 631-64-1) is the fully 13C6-ring-labeled isotopologue of 4-fluoroiodobenzene (unlabeled CAS 352-34-1), a para-substituted mixed aryl halide bearing both fluorine and iodine on a benzene scaffold. With a molecular formula of ¹³C₆H₄FI and a molecular weight of approximately 223.92–227.96 g/mol depending on the supplier specification, this compound is classified as a stable isotope-labeled organic halide.

Molecular Formula C6H4FI
Molecular Weight 227.955 g/mol
Cat. No. B12417708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroiodobenzene-13C6
Molecular FormulaC6H4FI
Molecular Weight227.955 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)I
InChIInChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyKGNQDBQYEBMPFZ-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroiodobenzene-13C6 — A 13C6-Labeled Dual-Halogen Aromatic Internal Standard for Quantitative Mass Spectrometry and Radiochemistry


4-Fluoroiodobenzene-13C6 (CAS 631-64-1) is the fully 13C6-ring-labeled isotopologue of 4-fluoroiodobenzene (unlabeled CAS 352-34-1), a para-substituted mixed aryl halide bearing both fluorine and iodine on a benzene scaffold. With a molecular formula of ¹³C₆H₄FI and a molecular weight of approximately 223.92–227.96 g/mol depending on the supplier specification, this compound is classified as a stable isotope-labeled organic halide . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by GC-MS, LC-MS, and NMR, as well as a tracer in drug metabolism and environmental fate studies . Its dual-halogen architecture distinguishes it from mono-halogenated 13C6-labeled aromatic internal standards such as fluorobenzene-13C6 or iodobenzene-13C6, enabling unique orthogonal detection workflows [1].

Why 4-Fluoroiodobenzene-13C6 Cannot Be Replaced by Deuterated, Mono-Halogenated, or Single-Label Analogs


In quantitative LC-MS/MS and GC-MS workflows, isotopically labeled internal standards are selected to correct for matrix effects, extraction variability, and ionization fluctuations. However, deuterium-labeled analogs frequently exhibit chromatographic isotope effects — retention time shifts relative to the unlabeled analyte — that compromise their ability to co-elute with the target compound and thus fail to properly compensate for matrix effects, leading to quantitative bias exceeding 15% in some assays [1]. 13C-labeled internal standards, by contrast, display essentially identical chromatographic retention to their 12C counterparts, eliminating this source of error [2]. Furthermore, the full 13C6 ring labeling provides a +6 Da mass shift that cleanly separates the internal standard signal from the natural-abundance 13C isotopologue cluster of the analyte — a critical advantage over single-13C or minimal-labeling strategies where isotopic overlap can confound quantification [3]. Within the halogenated aromatic SIL-IS class, compounds lacking the iodo substituent (e.g., fluorobenzene-13C6 or 4-fluorobromobenzene-13C6) cannot serve as precursors for 18F radiochemistry method development, nor do they offer the orthogonal 19F NMR detection capability that the dual-fluorine-iodine architecture uniquely provides.

Quantitative Evidence Guide: Where 4-Fluoroiodobenzene-13C6 Demonstrates Measurable Differentiation


Iodo Substituent Delivers 60% Higher Radiochemical Yield Than Bromo Analog in 18F-Labeling

In a direct head-to-head comparison under identical no-carrier-added (n.c.a.) nucleophilic 18F-fluorination conditions, 4-fluoroiodobenzene was prepared with a radiochemical yield of 80 ± 5%, whereas the corresponding bromo analog (4-fluorobromobenzene) achieved only 50 ± 5%, both using dimethyl acetamide as solvent within 5 minutes [1]. This 60% relative yield advantage is attributed to the superior leaving-group ability of the trimethylammonium counter-anion sequence (iodide > methyl sulfate > tosylate) facilitating nucleophilic exchange on the 4-iodophenyl-trimethylammonium salt precursor [1].

18F Radiochemistry Nucleophilic Aromatic Substitution PET Tracer Synthesis

13C6 Labeling Avoids −59.2% Quantitative Bias Observed with Deuterated Internal Standards in LC-ESI-MS/MS

A systematic comparison of deuterated (²H₇) versus 13C₆-labeled SIL-IS for quantifying 2-methylhippuric acid (2MHA) in human urine by LC-ESI-MS/MS revealed that the deuterated IS produced concentrations on average 59.2% lower than those generated with the 13C₆-labeled IS (Bland–Altman bias −59.2%, 95% CI −66.0 to −52.3%), with spike accuracy showing a −38.4% negative bias for the deuterated IS versus no significant bias for the 13C₆ IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and the 13C₆-IS was not equally experienced by the deuterated IS due to chromatographic resolution caused by the deuterium isotope effect [1]. Although this study was performed on 2MHA rather than 4-fluoroiodobenzene itself, the underlying mechanism — chromatographic isotope effect of deuterium leading to differential matrix effect — is a class-level phenomenon applicable to all deuterated aromatic SIL-IS [2].

Bioanalysis LC-MS/MS Quantification Matrix Effect Compensation

+6 Da Mass Shift from Full 13C6 Ring Labeling Ensures Baseline Resolution from Natural-Abundance Isotopologues

The full 13C6 labeling of the aromatic ring in 4-fluoroiodobenzene-13C6 produces a nominal mass shift of +6 Da relative to the unlabeled compound (monoisotopic mass: unlabeled 221.934 Da vs. labeled ~227.93 Da), compared with only +1 Da for a single 13C label [1]. This +6 Da shift ensures that the internal standard's molecular ion cluster is completely baseline-resolved from the natural-abundance 13C isotopologue pattern of the analyte (which extends primarily to M+1 and M+2 for a C₆ aromatic), eliminating the need for complex isotopologue deconvolution algorithms required when using minimally labeled (13C₁) standards [2]. A comparative study using 13C₁-labeled versus 13C₆-labeled phenol for isotope dilution GC-EI-MS demonstrated that the choice of labeling degree significantly affects measurement uncertainty propagation, with the 13C₁ label providing lower propagated uncertainties under the multiple linear regression approach evaluated — however, this came at the cost of requiring sophisticated spectral deconvolution that may not be practical in routine targeted quantitative workflows [2].

Isotope Dilution Mass Spectrometry Internal Standard Selection Isotopic Cross-Talk

Dual Fluorine-Iodine Architecture Enables Orthogonal 19F NMR and Mass Spectrometric Detection Not Possible with Mono-Halogenated 13C6 Analogs

4-Fluoroiodobenzene-13C6 is unique among commercially available 13C6-labeled halogenated aromatic internal standards in possessing both a fluorine atom (enabling 19F NMR detection with a characteristic chemical shift near −113.9 ppm in SO₂ solution [1]) and an iodine atom (providing a high-mass, polarizable leaving group that enhances MS ionization efficiency and enables post-analysis cross-coupling chemistry for structural confirmation). By contrast, fluorobenzene-13C6 lacks the iodine handle for cross-coupling derivatization, and iodobenzene-13C6 lacks the fluorine atom for 19F NMR observation [2]. The 19F nucleus is 100% naturally abundant and has a gyromagnetic ratio close to that of ¹H, giving it high NMR sensitivity without the background interference that complicates ¹H NMR of complex biological matrices — making fluorine-bearing SIL-IS compounds particularly valuable in metabolism studies where 19F NMR can track the fate of fluorinated drug metabolites orthogonally to MS detection [3].

19F NMR Spectroscopy Orthogonal Detection Metabolic Tracing

Validated 89 ± 10% Automated Radiochemical Yield Provides a Benchmark for 13C6 Cold Standard Use in 18F Tracer Development

The unlabeled 4-fluoroiodobenzene building block has been validated in a fully automated GE TRACERlab™ FX synthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB), achieving radiochemical yields of 89 ± 10% (decay-corrected, n = 7) within 60 minutes including HPLC purification, with radiochemical purity exceeding 95% and specific activity greater than 40 GBq/μmol [1]. From a starting activity of 10.4 GBq of [18F]fluoride, 6.4 GBq of [18F]FIB could be reliably obtained [1]. The 13C6-labeled isotopologue (4-fluoroiodobenzene-13C6) serves as the chemically identical non-radioactive (cold) reference standard essential for HPLC method development, MS characterization of the [18F]FIB product, and validation of radiochemical purity assays — fulfilling a role that cannot be met by structurally similar but chemically distinct compounds such as 4-fluorobromobenzene-13C6 .

Automated Radiosynthesis PET Imaging Cold Reference Standard

High-Value Application Scenarios for 4-Fluoroiodobenzene-13C6 Based on Quantitative Differentiation Evidence


18F Radiopharmaceutical Method Development and Cold Reference Standardization

PET radiochemistry laboratories developing 4-[18F]fluoroiodobenzene-based labeling synthons require a chemically identical cold reference standard for HPLC retention time calibration, MS fragmentation pattern verification, and specific activity determination. As demonstrated by Way and Wuest (2014), automated [18F]FIB synthesis achieves 89 ± 10% radiochemical yield with >95% radiochemical purity [1]. The 13C6-labeled isotopologue provides exact chemical identity matching — same HPLC retention time, same MS/MS fragmentation — which is not achievable with surrogate cold standards like 4-fluorobromobenzene-13C6. This scenario directly leverages the evidence from Evidence Items 1 and 5 regarding iodo-specific radiochemical performance and the requirement for chemically identical cold reference material.

Regulated Bioanalytical LC-MS/MS Quantification Requiring Robust Matrix Effect Compensation

Bioanalytical laboratories operating under GLP or regulated bioanalysis guidelines (FDA/EMA) can use 4-fluoroiodobenzene-13C6 as a SIL-IS for quantifying fluorinated aromatic analytes in complex biological matrices. The class-level evidence from Bhandari et al. (2023) demonstrates that 13C₆-labeled IS avoid the −59.2% quantitative bias observed with deuterated IS in LC-ESI-MS/MS, owing to the absence of chromatographic isotope effects that prevent proper matrix effect compensation [2]. The +6 Da mass shift also simplifies MS integration by completely separating the IS signal from the analyte's natural-abundance isotopologue envelope [3]. This scenario draws on Evidence Items 2 and 3.

Environmental Fate and Metabolism Studies Using Combined 19F NMR and LC-MS Workflows

For environmental scientists tracking the fate of fluorinated aromatic pollutants or pharmaceutical metabolites, 4-fluoroiodobenzene-13C6 enables a dual-platform analytical strategy: LC-MS/MS quantification using the 13C6 mass shift for sensitive and specific detection, combined with 19F NMR spectroscopy for structural confirmation and metabolic pathway elucidation in complex matrices where ¹H NMR would suffer from severe background interference [4]. The fluorine atom's 100% natural abundance and favorable NMR sensitivity, combined with the iodine atom's utility as a chemical derivatization handle, provide analytical flexibility not offered by mono-halogenated alternatives such as fluorobenzene-13C6 or iodobenzene-13C6. This scenario is directly supported by Evidence Item 4.

Cross-Coupling Reaction Optimization with Isotopically Labeled Substrate Tracking

Synthetic chemistry laboratories optimizing palladium-catalyzed Suzuki, Heck, or Sonogashira cross-coupling reactions using 4-fluoroiodobenzene as a model substrate can employ the 13C6-labeled version as an internal standard to precisely quantify reaction yields, track mass balance, and identify side products by MS. The iodo substituent's superior reactivity compared to bromo analogs — evidenced by the 80 ± 5% vs. 50 ± 5% radiochemical yield difference in 18F-fluorination [5] — generalizes to broader cross-coupling chemistry where aryl iodides consistently outperform aryl bromides in oxidative addition kinetics. This scenario builds on Evidence Item 1.

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